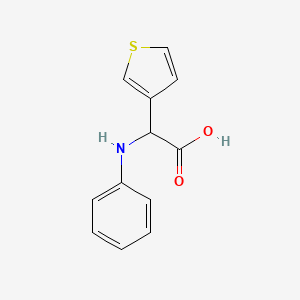

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-2-thiophen-3-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S/c14-12(15)11(9-6-7-16-8-9)13-10-4-2-1-3-5-10/h1-8,11,13H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQPTYAVZUUPPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(C2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution at α-Carbon

The α-position of 2-(thiophen-3-yl)acetic acid demonstrates enhanced acidity (pKa ~2.5-3.0), enabling deprotonation with strong bases like LDA or NaHMDS. Subsequent reaction with phenylhydroxylamine derivatives could yield target compounds:

Reaction Scheme

- Deprotonation:

$$ \text{2-(Thiophen-3-yl)acetic acid} + \text{LDA} \rightarrow \text{Enolate intermediate} $$ - Electrophilic amination:

$$ \text{Enolate} + \text{N-Phenyl-O-tosylhydroxylamine} \rightarrow \text{2-(Phenylamino)-2-(thiophen-3-yl)acetic acid} $$

Key challenges include minimizing N,O-diacylation byproducts and controlling stereochemistry. Microwave-assisted conditions (80°C, 15 min) may improve reaction efficiency compared to conventional heating.

Multi-Step Synthesis via Brominated Intermediates

Bromoester Formation and Displacement

Adapting methodologies from ethyl 3-bromo-3-(thiophen-2-yl)propionate synthesis, a thiophen-3-yl analog could be generated:

Stepwise Procedure

Optimization Notes

- Bromination requires strict temperature control (-10°C to 0°C) to prevent di-bromination

- Amination benefits from PEG-400 solvent under microwave irradiation (100W, 60 sec)

Condensation Reactions Involving Thiophene and Aniline Precursors

Strecker-Type Amino Acid Synthesis

A three-component condensation between:

- Thiophen-3-yl aldehyde

- Aniline

- Potassium cyanide/HCN

$$ \text{RCHO} + \text{PhNH}_2 + \text{HCN} \rightarrow \text{α-Amino nitrile} \rightarrow \text{Hydrolysis} \rightarrow \text{Target acid} $$

Reported Yields for Analogous Systems

| Aldehyde | Nitrile Yield | Acid Yield |

|---|---|---|

| Thiophen-2-yl | 68% | 82% |

| Furyl | 71% | 79% |

Thiophen-3-yl aldehyde accessibility remains a bottleneck, requiring prior formylation via Vilsmeier-Haack reaction.

Oxidation-Amination Cascades

Jones Oxidation of Amino Alcohols

Building on 2-thiophenethanol oxidation to 2-thiopheneacetic acid (55-65% yield), a analogous route for 3-substituted derivatives:

- Synthesize 2-(phenylamino)-2-(thiophen-3-yl)ethanol via:

- Aldol addition of thiophen-3-yl ketone to nitrosobenzene

- Reduction (NaBH4/CeCl3)

- Jones oxidation (CrO3/H2SO4/acetone, 0°C)

- Recrystallization (benzene/hexane)

Critical Parameters

Protected-Group Strategies

Orthogonal Deprotection Approach

To overcome competing reactivities:

- Prepare tert-butyl 2-(thiophen-3-yl)acetate

- α-Lithiation (LDA/THF, -78°C) → trapping with N-phenyltrifluoroacetimidoyl chloride

- Acidic hydrolysis (TFA/H2O) removes both protecting groups

Advantages

- Avoids polymerization during amination

- Enables chromatographic purification of intermediates

Chemical Reactions Analysis

Types of Reactions

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The phenylamino group can be reduced to form aniline derivatives.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

Oxidation Products: Sulfoxides or sulfones.

Reduction Products: Aniline derivatives.

Substitution Products: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the synthesis of advanced materials or as a precursor in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues

Substituent Variations

- 2-Amino-2-(thiophen-3-yl)acetic acid (CAS 1194-86-1): Structure: Replaces the phenylamino group with an amino group. Molecular Formula: C₆H₇NO₂S (MW: 157.19) vs. C₁₂H₁₁NO₂S (MW: 233.29 for the target compound).

- [2-(2',6'-Dichlorophenylamino)phenyl]acetic acid: Structure: Dichlorophenyl substitution instead of thiophen-3-yl. Pharmacological Relevance: Metabolite of aceclofenac, metabolized by cytochrome 2C8. Highlights the impact of halogen substituents on metabolic stability .

- 2-(Thiophen-3-ylmethylsulfanyl)acetic acid (CAS 16401-41-5): Structure: Methylsulfanyl linker between thiophene and acetic acid. Properties: MW 188.27, XLogP3 = 1.4. The sulfanyl group increases hydrophobicity compared to the phenylamino variant .

Complex Derivatives

- N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5): Structure: Quinazolinone and thiazolidinone moieties. Synthesis: Derived from ethyl 2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetate, emphasizing multi-step reactivity differences .

- 2-(5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidin-3-yl)acetic acid: Structure: Pyrrolidinone ring introduces conformational rigidity. Application: Synthesized via condensation, suggesting utility in crystallography and drug design .

Physicochemical Properties

*Estimated based on structural similarity.

Pharmacological and Functional Comparisons

- Anti-inflammatory Activity: 2-(2-(Benzo[d]oxazol-2-yl)phenylamino)-N-(substituted phenyl)acetamides: Demonstrated efficacy in carrageenan-induced edema models, suggesting acetamide derivatives as potent anti-inflammatory agents .

Antiviral and Antioxidant Applications :

Biological Activity

2-(Phenylamino)-2-(thiophen-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse pharmacological activities. The phenylamino group enhances its interaction with biological targets. The molecular formula is CHNOS, with a molecular weight of approximately 226.27 g/mol.

1. Antimicrobial Activity

Research indicates that derivatives of thiophene compounds exhibit notable antimicrobial properties. For instance, studies have shown that modifications at the thiophene ring can significantly affect the antimicrobial efficacy against various bacterial strains. The compound has been evaluated against Gram-positive and Gram-negative bacteria, demonstrating promising results in inhibiting microbial growth .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| Reference (Gentamicin) | E. coli | 4 µg/mL |

| Reference (Gentamicin) | S. aureus | 8 µg/mL |

2. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has been identified as a selective inhibitor of mPGES-1, an enzyme involved in the production of prostaglandin E2 (PGE2), which is often upregulated in tumors .

Case Study: Inhibition of mPGES-1

In a study focusing on A549 lung cancer cell lines, the compound demonstrated an IC50 value in the low micromolar range, indicating effective inhibition of cell proliferation. Furthermore, it induced cell cycle arrest at the G0/G1 phase and increased subG0/G1 fractions over time, suggesting mechanisms leading to apoptosis .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(Phenylamino)-2-(thiophen-3-yl)acetic acid, and what critical parameters influence yield?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution or condensation reactions. For example, coupling thiophen-3-ylacetic acid derivatives with aniline precursors under reflux conditions (e.g., toluene/water mixtures) with catalysts like NaN₃ or carbodiimides . Key parameters include:

- Temperature : Optimal reflux temperatures (80–110°C) to prevent side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Purification : Column chromatography or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical workflow :

NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenylamino vs. thiophene protons).

HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% threshold).

Mass spectrometry : High-resolution ESI-MS validates molecular weight (C₁₂H₁₁N₂O₂S, theoretical 259.06 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Screening strategies :

- Enzyme inhibition : Test against kinases or proteases (IC₅₀ determination via fluorometric assays).

- Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .

- Controls : Compare with structurally similar compounds (e.g., 2-aminothiazole derivatives) to identify pharmacophore contributions .

Advanced Research Questions

Q. How can contradictory data in synthetic yields or bioactivity be systematically resolved?

- Root-cause analysis :

- Synthetic variability : Reproduce reactions with strict anhydrous conditions or inert atmospheres (N₂/Ar) to exclude moisture/O₂ interference .

- Bioactivity discrepancies : Validate assay protocols (e.g., cell line authentication, ATP concentration standardization in kinase assays) .

- Statistical tools : Multivariate analysis (e.g., PCA) to correlate reaction conditions with outcomes .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Formulation approaches :

- Salt formation : Co-crystallize with sodium or meglumine to enhance aqueous solubility.

- Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) for improved membrane permeability .

Q. How can computational modeling guide derivative design for enhanced target affinity?

- In silico methods :

Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases).

QSAR : Correlate substituent electronic properties (Hammett σ values) with bioactivity .

- Case study : Derivatives with electron-withdrawing groups (e.g., -CF₃) on the phenyl ring showed improved binding in docking studies .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

- Scale-up hurdles :

- Exothermic reactions : Implement controlled addition of reagents and jacketed reactors for temperature regulation.

- Byproduct formation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of thiophene to aniline precursors) .

Safety and Compliance

Q. What safety protocols are critical during handling and disposal?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.